Product packaging for Acetonitrile dimethylsulfoxide(Cat. No.:CAS No. 90030-82-3)

Acetonitrile dimethylsulfoxide

Cat. No.: B8364497
CAS No.: 90030-82-3
M. Wt: 119.19 g/mol
InChI Key: WBDLSXCAFVEULB-UHFFFAOYSA-N
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Description

Acetonitrile dimethylsulfoxide is a molecular compound with the formula C4H9NOS, provided as a high-purity solvent for specialized research applications . Its properties are particularly valuable in the development of next-generation energy storage solutions. Studies using molecular dynamics simulations have shown that in binary mixtures, lithium ions (Li+) are preferentially solvated by dimethyl sulfoxide (DMSO), a finding that is critical for the design of high-performance Li-air batteries that rely on aprotic solvent media . This makes this compound a subject of interest in optimizing the solvation dynamics and ionic transport characteristics within electrolytes . Beyond electrochemistry, this solvent addresses specific challenges in biophysical analysis. While dimethyl sulfoxide (DMSO) is routinely used to dissolve hydrophobic compounds for drug screening, its strong UV absorbance can interfere with structural evaluation using spectroscopic techniques like far UV circular dichroism (CD) . Acetonitrile, commonly used in reverse-phase chromatography, presents a viable alternative. Consequently, this compound is indicated for use in protein interaction studies and the preparation of samples for circular dichroism where low UV absorbance is essential . It is also suitable for other sensitive derivatization reactions, such as silylation, where purified, dried solvents packaged under an inert atmosphere are required to prevent exposure to moisture and oxygen . This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NOS B8364497 Acetonitrile dimethylsulfoxide CAS No. 90030-82-3

Properties

CAS No.

90030-82-3

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

acetonitrile;methylsulfinylmethane

InChI

InChI=1S/C2H3N.C2H6OS/c1-2-3;1-4(2)3/h1H3;1-2H3

InChI Key

WBDLSXCAFVEULB-UHFFFAOYSA-N

Canonical SMILES

CC#N.CS(=O)C

Origin of Product

United States

Theoretical and Computational Investigations of Acetonitrile Dimethyl Sulfoxide Mixtures

Molecular Dynamics Simulations of Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the structural and dynamic properties of acetonitrile-DMSO mixtures. These simulations model the system at an atomic level, allowing for a detailed analysis of how the constituent molecules interact and move over time.

In typical MD simulations of acetonitrile-DMSO mixtures, the intermolecular interactions are described by potential models that combine Lennard-Jones (12-6) and Coulombic terms on a site-site basis. nih.govaip.org These models have been previously developed and validated for the pure liquids. nih.govaip.org Dimethyl sulfoxide (B87167) is commonly represented by a four-site model, while acetonitrile (B52724) has been modeled using both three-site and six-site potentials. nih.govaip.org The simulations are often conducted under conditions corresponding to liquid-vapor coexistence at a standard temperature, such as 298 K. nih.govaip.org To handle the long-range nature of electrostatic interactions, methods like Ewald sums with a particle mesh procedure are employed. upc.eduaip.org The systems are typically thermalized through velocity rescaling, and after an equilibration period, production runs are carried out in the microcanonical ensemble to collect data for analysis. aip.org

Calculations of intermolecular interaction energies in acetonitrile-DMSO mixtures consistently indicate deviations from ideal mixture behavior. nih.govaip.orgresearchgate.net This non-ideality is observed irrespective of whether a three-site or a six-site potential model is used for acetonitrile. nih.govaip.org A local mole fraction analysis reveals that dimethyl sulfoxide is preferentially solvated by acetonitrile. nih.govaip.org Consequently, the first solvation shell around acetonitrile molecules is significantly enriched with dimethyl sulfoxide. nih.govaip.orgresearchgate.net This preferential solvation points to strong interactions between the different molecular species. ajol.info The negative excess parameters often observed in experimental studies of these mixtures are attributed to the predominance of dipole-dipole interactions. ajol.info

The relative molecular orientations found in the pure liquids are largely maintained within the mixtures. nih.govaip.org In the first solvation shell, the arrangement of acetonitrile and dimethyl sulfoxide molecules is primarily determined by parallel and antiparallel dipole-dipole configurations. nih.govaip.org This indicates that the strong dipolar nature of both molecules plays a crucial role in the local structuring of the liquid. The orientational correlations of the dipole vectors within the first solvation shells confirm that the inherent packing preferences of each component persist even when mixed. nih.govaip.org

The dynamical properties of the mixtures, such as diffusion constants and orientational correlation times, are significantly influenced by the composition. nih.govaip.org These are typically calculated from the time correlation functions of linear velocities and molecular dipole moments, respectively. nih.govaip.org

Simulations show that the reorientational motion of dimethyl sulfoxide becomes faster as acetonitrile is added to the mixture. nih.govaip.org Conversely, the orientational dynamics of acetonitrile become more strongly correlated when it is diluted with dimethyl sulfoxide. nih.govaip.org The diffusion coefficients for both molecules follow this trend, with DMSO diffusion increasing and acetonitrile diffusion decreasing as the mole fraction of acetonitrile increases. nih.govaip.org

Table 1: Dynamical Properties of Acetonitrile-DMSO Mixtures

PropertyEffect of Adding Acetonitrile to DMSOEffect of Adding DMSO to Acetonitrile
DMSO Reorientational MotionFasterSlower
Acetonitrile Reorientational MotionSlowerFaster
DMSO Diffusion CoefficientIncreasesDecreases
Acetonitrile Diffusion CoefficientIncreasesDecreases

MD simulations have also been employed to investigate the behavior of acetonitrile-DMSO mixtures at interfaces, which is crucial for applications in areas like catalysis and energy storage.

Liquid/Air Interface : At the liquid/air interface, simulations reveal a distinct propensity for acetonitrile to accumulate at the surface, adjacent to the vapor phase, across all concentrations. upc.eduresearchgate.netconicet.gov.ar This surface preference can be adequately described by a simple model considering a chemical equilibrium between the bulk and surface states. upc.eduresearchgate.net The orientational correlations at this interface show that in acetonitrile-rich solutions, there is a mild tendency for the molecular dipoles to align pointing towards the vapor phase. upc.eduresearchgate.net In contrast, in DMSO-rich mixtures, the preferential orientation is mostly parallel to the interface. upc.eduresearchgate.net

Liquid/Graphene Interface : The behavior at a liquid/graphene interface is markedly different. Here, the local concentration of dimethyl sulfoxide is found to be greater than in the bulk, indicating a preferential solvation of the graphene surface by DMSO. upc.educonicet.gov.ar This effect is even more pronounced when an additional Coulombic coupling between the graphene and the mixture is included in the simulation. upc.edu The characteristic timescales for orientational relaxations and residence times at both types of interfaces are observed to lengthen as the concentration of acetonitrile decreases. upc.educonicet.gov.ar For liquid/air interfaces, the residence times for acetonitrile are longer than for DMSO, even though acetonitrile diffuses faster in the bulk. upc.edu

Density Functional Theory (DFT) Calculations on Solvation and Conformation

Density Functional Theory (DFT) calculations provide a quantum mechanical perspective on the electronic structure and energetics of molecular systems. For acetonitrile-DMSO mixtures, DFT is used to investigate solvation phenomena and the conformational preferences of molecules within the solvent environment.

DFT calculations, often in conjunction with a solvation model such as the Solvation Model based on Density (SMD), can be used to compute the solvation energies of molecules in these solvents. osti.gov For instance, the solvation energy (ΔGsol) can be determined by calculating the difference between the energy of the molecule in the solvent and its energy in the gas phase. osti.gov These calculations have been performed for a wide range of molecules in both acetonitrile and dimethyl sulfoxide, providing valuable data for understanding solute-solvent interactions. osti.gov

Furthermore, DFT is employed to study the conformational landscape of molecules in these solvents. mdpi.comconicet.gov.ar By optimizing the geometry of a solute molecule in the presence of the solvent (either implicitly or with explicit solvent molecules), researchers can identify the most stable conformers and analyze how the solvent influences their relative energies and structures. mdpi.comacs.org For example, studies on various molecules have shown that the relative populations of different conformers can change significantly when moving from the gas phase to a solvent like acetonitrile or DMSO. mdpi.com These calculations are crucial for understanding how the solvent environment can modulate the shape and reactivity of dissolved species. mdpi.comconicet.gov.ar

Explicit Solvent Molecule Inclusion in Conformational Analysis

In computational modeling, solvents can be represented either implicitly, as a continuous medium, or explicitly, by including individual solvent molecules. While implicit models are computationally efficient, they can fail to capture specific, short-range interactions that are critical for accurate predictions. The inclusion of explicit solvent molecules, particularly in the first solvation shell, is often necessary to account for direct solute-solvent interactions like hydrogen bonding or coordination to a metal center. mdpi.commdpi.com

Studies have shown that for certain systems, the explicit inclusion of solvent molecules is not just beneficial but essential for reproducing experimental results. For instance, in a study of cyclic tetrapeptides, researchers briefly considered an explicit acetonitrile molecule hydrogen-bonded to the peptide to refine the analysis of vibrational circular dichroism spectra. rsc.org

A more striking example is found in the computational analysis of copper-catalyzed atom transfer radical polymerization (ATRP). Models that treated the ACN or DMSO solvent as a simple continuum failed to reproduce the experimentally observed solvent effects on the polymerization equilibrium. mdpi.com It was only by explicitly including solvent molecules in the coordination sphere of the copper(I) and copper(II) catalyst species that the computational model could accurately reflect the solvent-dependent thermodynamics of the process. mdpi.com This approach demonstrates that the direct coordination of solvent molecules is a critical component of the catalyst's conformation and reactivity, which cannot be captured by continuum models alone.

Computational Modeling of Solute-Solvent and Solvent-Solvent Interactions

Molecular dynamics (MD) simulations have provided deep insights into the intermolecular interactions within ACN-DMSO mixtures. By modeling the individual atoms and their interactions, these simulations reveal the structure and dynamics of the solution at a molecular level. nih.govresearchgate.net

Investigations into binary mixtures at various molar fractions have shown that the system deviates from the behavior of an ideal mixture. nih.govresearchgate.net The analysis of intermolecular interaction energies indicates a non-ideal behavior that is not significantly affected by the specific computational model used for acetonitrile (three-site vs. six-site models). nih.gov A key finding from these simulations is the preferential solvation within the mixture. Local mole fraction analysis demonstrates that DMSO is preferentially solvated by ACN, and conversely, the first solvation shell around ACN molecules is significantly enriched with DMSO molecules. nih.gov

The orientational correlations between the dipole vectors of the molecules show that the parallel and antiparallel arrangements found in the pure liquids are maintained within the mixtures. nih.gov

The table below, derived from molecular dynamics simulation data, summarizes the calculated intermolecular interaction energies for ACN-DMSO mixtures at different mole fractions, illustrating the non-ideal nature of the mixture.

Mole Fraction of ACN (x)InteractionU_inter (kJ/mol)
0.00DMSO-DMSO-39.26
0.25DMSO-DMSO-37.89
ACN-DMSO-35.24
ACN-ACN-32.61
0.50DMSO-DMSO-36.52
ACN-DMSO-34.07
ACN-ACN-31.64
0.75DMSO-DMSO-35.15
ACN-DMSO-32.90
ACN-ACN-30.67
1.00ACN-ACN-29.70

This table presents intermolecular energies (U_inter) calculated from molecular dynamics simulations, showing the interactions between different molecular pairs in ACN-DMSO mixtures at 298 K. Data adapted from Gonçalves, P. F. B., & Stassen, H. (2004). nih.gov

Computational Studies of Solvent Coordination Effects in Catalysis

The choice of solvent can profoundly influence the outcome of a chemical reaction, not just by solvating reactants and products but also by directly participating in the catalytic cycle. In metal-catalyzed reactions, solvent molecules can act as ligands, coordinating to the metal center and modulating its electronic properties and reactivity. Computational studies have been instrumental in detailing these effects in ACN-DMSO mixtures.

Modeling Equilibrium in Metal-Catalyzed Polymerization

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers, and its mechanism relies on a dynamic equilibrium between dormant and active species, catalyzed by a transition metal complex, often copper-based. mdpi.com The position of this equilibrium, quantified by the ATRP equilibrium constant (K_ATRP), is highly dependent on the solvent.

Computational investigations of copper-catalyzed ATRP in ACN and DMSO have revealed that the explicit coordination of the solvent to the copper catalyst is the key to understanding the experimentally observed differences in K_ATRP between the two solvents. mdpi.com Models that include solvent molecules as ligands show that while both ACN and DMSO are coordinating solvents, their effects are markedly different. mdpi.com The calculations predict that the K_ATRP in DMSO is one to two orders of magnitude higher than in ACN, a finding that aligns well with experimental observations. mdpi.com This difference arises from the distinct coordination strengths of ACN and DMSO to the Cu(I) and Cu(II) centers. mdpi.com

Role of Solvent Coordination on Reaction Thermodynamics

Computational studies have quantified the thermodynamics of the ATRP reaction, showing that accounting for solvent coordination drastically affects the calculated reaction free energies (ΔG_r). mdpi.com Acetonitrile, with its nitrogen donor atom, shows a greater affinity for the Cu(I) state. mdpi.com In contrast, the stabilization effect of the solvent is generally greater for the Cu(II) complexes. mdpi.com The interplay between the ligand, the copper oxidation state, and the coordinating solvent determines the final thermodynamics. For example, a counterintuitive solvent effect was observed in a study of nickel phenolate (B1203915) complexes, where the lower polarity solvent ACN was found to coordinate more strongly to the Ni center than DMSO, making the dissociation of the Ni-O bond thermodynamically more favorable in ACN. acs.org

The following table presents calculated reaction free energies (ΔG_r) for the ATRP activation step with different copper catalysts in ACN and DMSO, highlighting the thermodynamic impact of solvent coordination.

Catalyst ComplexSolventΔG_r (kcal/mol)
[Cu(TPMA)]+MeCN10.4
DMSO8.8
[Cu(Me6TREN)]+MeCN11.2
DMSO9.0
[Cu(PMDETA)]+MeCN16.4
DMSO14.1

This table shows the calculated reaction free energies (ΔG_r) for the ATRP activation step, demonstrating the significant difference in reaction thermodynamics between acetonitrile (MeCN) and dimethyl sulfoxide (DMSO). Data adapted from Incerti, D., et al. (2022). mdpi.com

These findings underscore the critical role of the solvent not as a passive medium but as an active participant in the reaction, whose coordination to the catalyst can alter the thermodynamic landscape and even reverse expected reactivity trends. mdpi.comacs.org

Spectroscopic Characterization of Intermolecular Interactions and Solvation Phenomena

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique for probing the local chemical environment of nuclei, providing valuable insights into molecular structure, dynamics, and interactions in solution.

Investigation of Solute Conformational Preferences in Mixed Solvents

The composition of the solvent mixture can significantly influence the conformational equilibrium of a solute. For instance, studies on flexible molecules like (+)-spongistatin 1 have shown that the preferred conformation can change with the solvent environment. In a mixed solvent system of DMSO and acetonitrile (B52724), it is anticipated that a solute's conformational preference would be similar to that in the pure solvents, given their comparable polarities. nih.gov This hypothesis is often confirmed by comparing ¹H NMR coupling constants and through conformational search calculations, which tend to identify the same low-energy conformational families in both solvents. nih.gov

For complex molecules with multiple rotatable bonds, the solution structure is often better represented as an ensemble of interconverting conformations rather than a single static structure. nih.gov Techniques like DISCO (Distribution of Conformations) can be employed to estimate the distribution of these conformations based on NMR observables. nih.gov In the case of (+)-spongistatin 1 in DMSO, which is expected to have similar behavior in acetonitrile, the lowest energy conformer adopts a "saddle" shape. nih.gov

SoluteSolvent SystemPredominant ConformationKey Findings
(+)-spongistatin 1DMSO/AcetonitrileSaddleSimilar conformational preferences are observed in both solvents due to their comparable polarities. nih.gov
N-acetyl-N′-methylprolineamideAcetonitrile and DMSOMixture of polyproline II and α-helix-like conformersThe conformational equilibrium is sensitive to solvent effects, with different conformer populations observed upon changing the solvent. rsc.org

Analysis of Solvent-Solute Intermolecular Hydrogen Bonding

Intermolecular hydrogen bonding plays a critical role in solvation and can be effectively studied using ¹H NMR by observing the chemical shifts of exchangeable protons, such as those in hydroxyl (–OH) groups. nih.gov The chemical shift of these protons is highly sensitive to their hydrogen-bonding environment. nih.govrsc.org

The use of aprotic, non-protic solvents with strong hydrogen-bonding capabilities, like DMSO-d₆, can reduce the rate of intermolecular proton exchange, resulting in sharper NMR signals for –OH protons. nih.gov For example, the ¹H-NMR spectra of oleuropein (B1677263) in different solvents show distinct differences in the chemical shifts and line widths of the hydroxyl protons, indicating varying degrees of hydrogen bonding and solvation. nih.gov In DMSO-d₆, the hydroxyl protons of oleuropein exhibit sharp resonances, suggesting strong solute-solvent hydrogen bonds. nih.gov

Temperature coefficient (Δδ/ΔT) studies can further elucidate the nature of hydrogen bonds. A smaller temperature coefficient suggests a stronger, more shielded intramolecular hydrogen bond, while a larger coefficient points to a weaker intermolecular hydrogen bond with the solvent. researchgate.net In solvents like DMSO, water is already strongly hydrogen-bonded to the solvent, and the addition of a solute has a negligible effect on its chemical shift. pitt.edu

SoluteSolventObservationInterpretation
OleuropeinDMSO-d₆Sharp –OH resonancesStrong solute-solvent hydrogen bonding. nih.gov
PhenolDMSOOH chemical shift of 9.2 ppmStrong intermolecular hydrogen bonding between the phenolic proton and the DMSO oxygen. modgraph.co.uk
Various PhenolsCDCl₃ and DMSOVarying OH chemical shiftsThe change in chemical shifts upon hydrogen bonding was investigated, showing a linear relationship with concentration in CDCl₃ due to competing inter- and intramolecular hydrogen bonding. modgraph.co.uk

NMR Spectroscopy for Analyzing Binary Mixture Compositions

NMR spectroscopy can be utilized to determine the composition of binary solvent mixtures. For instance, ¹H NMR has been used to analyze ethanol/acetonitrile binary mixtures. researchgate.net Furthermore, studies on the solvation of ions like lithium (Li⁺) in DMSO-acetonitrile mixtures have revealed preferential solvation. ⁷Li NMR spectroscopy has shown that the first solvation shell of Li⁺ is composed of four solvent molecules in both pure DMSO and pure acetonitrile. aip.org Molecular dynamics simulations complement these experimental findings, showing that in mixed solvents, cations like Li⁺ are preferentially solvated by DMSO at all compositions. aip.org This preferential solvation is evident from the radial distribution functions, which show a prominent peak for the Li⁺–O (from DMSO) interaction. aip.org

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are sensitive to changes in molecular vibrations and are thus excellent tools for probing intermolecular interactions and the composition of solvation shells.

Solvation Shell Composition Analysis

IR and Raman spectroscopy can provide detailed information about the composition of the first solvation shell around a solute. Studies on dimethyl sulfoxide (B87167) in aqueous acetonitrile have utilized IR spectroscopy to investigate the solvation of the S=O group. rsc.org Similarly, Raman spectroscopy has been employed to study the solvation of molecules like bixin (B190684) in various solvents, including acetonitrile. scielo.br The position of the ν(C=C) Raman band of bixin shows a significant shift when moving from the solid state to solution, with the largest shift observed in acetonitrile. scielo.br This suggests that the conjugated system of bixin interacts strongly with acetonitrile. scielo.br

In mixtures of formamide (B127407) (FA) and acetonitrile (ACN), the appearance of a new band in the Raman spectrum is attributed to the formation of a FA–ACN adduct. researchgate.net This indicates a direct interaction between the two solvent components. Similarly, in formamide-DMSO mixtures, a new band is observed, assigned to a FA-DMSO adduct, highlighting the donor-acceptor interactions between the two molecules. researchgate.net

SystemSpectroscopic TechniqueKey Finding
Bixin in AcetonitrileRaman SpectroscopyA significant shift in the ν(C=C) band indicates strong interaction between the conjugated system of bixin and acetonitrile. scielo.br
Formamide/Acetonitrile MixtureRaman SpectroscopyAppearance of a new band at 2257 cm⁻¹ suggests the formation of a FA–ACN adduct. researchgate.net
Formamide/DMSO MixtureRaman SpectroscopyA new band at 1024 cm⁻¹ is assigned to a FA-DMSO adduct due to hydrogen bonding. researchgate.net
Lithium Perchlorate in Formamide/AcetonitrileIR and Raman SpectroscopyThe appearance of a new IR band in the N–H stretching region and a Raman band at 939 cm⁻¹ are interpreted in terms of a solvent-separated ion pair model. researchgate.net

Vibrational Density-of-States Spectra

The vibrational density-of-states (VDOS) provides a global picture of the vibrational modes present in a system. While direct VDOS spectra for the acetonitrile-dimethyl sulfoxide mixture are not explicitly detailed in the provided context, related studies offer insights. For instance, high-accuracy computations of the vibrational spectrum of acetonitrile have been performed, providing a detailed understanding of its many vibrational states. arxiv.org

Furthermore, studies on the solvation of protons in water/DMSO mixtures have shown that at low water concentrations, protons are primarily solvated as (DMSO-H)⁺ and (DMSO-H)⁺-H₂O structures. amolf.nl The vibrational relaxation of the OH-stretch in these structures is significantly different from that in water/acetonitrile mixtures, highlighting the influence of the solvent environment on vibrational dynamics. amolf.nl Vibrational circular dichroism (VCD) studies of molecules in different solvents, including acetonitrile and DMSO, have also been used to understand how solvent molecules perturb the vibrational modes of a solute. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical states of the top few nanometers of a material. It is particularly useful for studying the interactions and reactions occurring at the interface between the acetonitrile-DMSO solvent system and reactive species. psu.edu

When the acetonitrile-dimethyl sulfoxide solvent system is exposed to reactive species, such as lithium peroxide (Li₂O₂) in the context of Li-O₂ batteries, XPS can detect significant changes in the surface composition. psu.edudtu.dk Studies have shown that DMSO is reactive towards Li₂O₂, a strong base, leading to the formation of a surface layer on the Li₂O₂ particles. researchgate.net

In one study, pristine Li₂O₂ was brought into direct contact with DMSO for periods ranging from 10 minutes to 2 days. psu.eduresearchgate.net XPS analysis of the resulting surface revealed the formation of new species, indicating a chemical reaction. researchgate.net The analysis of the C 1s and S 2p core level spectra provided direct evidence of these compositional changes.

Conversely, similar experiments conducted with acetonitrile showed no indication of degradation. psu.edudtu.dk The C 1s, N 1s, and O 1s spectra of Li₂O₂ powder after being in contact with acetonitrile were largely unchanged, apart from the presence of physisorbed acetonitrile. psu.edu This suggests that acetonitrile is kinetically more stable than DMSO in the presence of Li₂O₂. psu.edu Near-ambient pressure XPS (NAP-XPS) studies have demonstrated, however, that while relatively stable, acetonitrile can still oxidize when in contact with Li-O₂ discharge products, forming species that are weakly bonded to the surface and may not be detectable by conventional ex-situ XPS. mpg.de

Table 1: XPS Core Level Analysis of Li₂O₂ Surface After Contact with Solvents

SolventCore LevelObservationInterpretationReference
DMSO C 1sAppearance of a new peak at ~288 eV, intensity increases with contact time.Formation of carbonate species. psu.edu, researchgate.net
S 2pShift and broadening of peaks.Formation of S compounds with lower oxidation states, such as lithium sulfides. psu.edu
O 1sDetection of species with lower oxidation state than Li₂O₂.Formation of species like LiOH. psu.edu
Acetonitrile C 1sNo significant change in core peaks of Li₂O₂.No degradation of acetonitrile. psu.edu
N 1sPeak at ~399.4 eV observed.Presence of remaining physisorbed acetonitrile. psu.edu

This table is generated based on data presented in the referenced studies.

The XPS data provides a clear pathway for the degradation of dimethyl sulfoxide in contact with lithium peroxide. The primary mechanism is believed to be an acid-base reaction where the strong base, Li₂O₂, abstracts a proton from the weakly acidic methyl groups of the DMSO molecule. psu.eduresearchgate.net

This initial step leads to a cascade of decomposition reactions, resulting in the formation of various products on the surface. psu.edu

Carbonate Formation : The C 1s spectrum shows a distinct peak corresponding to carbonate species, which grows over time. This indicates the breakdown of the DMSO molecule's methyl groups and subsequent reaction with oxygen species. researchgate.net

Sulfur Compound Formation : The changes in the S 2p spectrum suggest the degradation of the sulfoxide group, leading to the formation of sulfur compounds with a lower oxidation state, such as lithium sulfides. psu.edu

Lithium Hydroxide (B78521) Formation : The O 1s spectrum reveals the presence of oxygen compounds in a lower oxidation state compared to peroxide, identified as species like lithium hydroxide (LiOH). psu.edu

These degradation products form a surface layer on the reactive species, which can passivate the surface and hinder further reactions. psu.eduresearchgate.net In contrast, the stability of the nitrile group in acetonitrile under similar conditions means it does not readily undergo these degradation pathways, making it a more robust solvent in this specific chemical environment. psu.edu

Table 2: Summary of Solvent Degradation Products Identified by XPS

SolventReactive SpeciesDegradation ProductsDegradation PathwayReference
Dimethyl Sulfoxide Li₂O₂Carbonate species, Lithium sulfides, LiOHProton abstraction from methyl groups by basic Li₂O₂. psu.edu, researchgate.net
Acetonitrile Li₂O₂No significant solid degradation products observed.Considered kinetically stable. dtu.dk, psu.edu
Acetonitrile LiO₂Weakly bonded oxidized species.Oxidation by superoxide (B77818) radicals. mpg.de

This table is generated based on data presented in the referenced studies.

Thermodynamic and Transport Phenomena in Acetonitrile Dimethyl Sulfoxide Mixtures

Viscosity and Other Transport Properties of Mixtures

Relationship to Molecular Interactions and Dynamics

The thermodynamic and transport properties of acetonitrile (B52724) (AN) and dimethyl sulfoxide (B87167) (DMSO) mixtures exhibit deviations from ideal behavior, a direct consequence of the specific molecular interactions and dynamics between the two solvent components. nih.govphyschemres.org Molecular dynamics simulations have shown that intermolecular interaction energies in AN-DMSO mixtures indicate a non-ideal mixing process. nih.gov This non-ideality is further supported by experimental data on excess molar volumes and other excess thermodynamic properties, which suggest the presence of strong molecular interactions between the dissimilar molecules. physchemres.orgajol.info

A key finding from these studies is the preferential solvation of dimethyl sulfoxide by acetonitrile. nih.gov The first solvation shell surrounding acetonitrile molecules is significantly enriched by DMSO. nih.gov This indicates that the interactions between AN and DMSO molecules are a dominant factor in the mixture's structure. Despite this, the relative molecular orientations found in the pure liquids are largely maintained within the mixtures, with parallel and antiparallel dipole-dipole configurations being significant in the first solvation shell of AN-DMSO. nih.gov

The dynamics of the individual components are also affected by the mixture composition. The reorientational motion of DMSO becomes faster as acetonitrile is added. nih.gov Conversely, the orientational dynamics of acetonitrile become more correlated, and thus slower, upon dilution with DMSO. nih.gov This trend is mirrored in the diffusion coefficients of both molecules. nih.gov The negative excess parameters often observed in these mixtures, such as excess viscosity, suggest that dipole-dipole interactions are the predominant forces at play. ajol.info

Enthalpies of Solution and Transfer in Mixed Solvent Systems

The study of enthalpies of solution and transfer in acetonitrile-dimethyl sulfoxide mixtures provides critical insights into the energetic changes that occur when a solute is dissolved in this binary solvent system. These thermodynamic parameters are highly sensitive to the composition of the solvent and the nature of the solute-solvent and solvent-solvent interactions.

Calorimetric Determination of Enthalpies of Solution for Solutes

Calorimetry is a primary technique for the direct measurement of the heat effects associated with the dissolution of a solute. The enthalpies of solution (ΔHsol) for various compounds have been determined in AN-DMSO mixtures across the entire composition range. For instance, the heat effects of dissolving 18-crown-6 (B118740) ether in AN-DMSO mixtures have been measured calorimetrically at 298 K. researchgate.net It was observed that the enthalpy of transfer for 18-crown-6 ether from acetonitrile to the AN-DMSO mixture increases with the proportion of DMSO. researchgate.net

Similarly, the heats of solution for several salts, including LiClO₄, LiCl, NaClO₄, NaBPh₄, Co(ClO₄)₂, Ph₄AsCl, and Ph₄AsClO₄, have been measured in these mixtures. researchgate.net These measurements are crucial for determining the enthalpies of transfer for single ions. The enthalpy of solution for sulfur dioxide (SO₂) has also been determined in both pure acetonitrile and pure dimethyl sulfoxide, with the values being -6.7 kcal mol⁻¹ and -13.0 kcal mol⁻¹, respectively, highlighting the stronger interaction of SO₂ with the more basic DMSO. cdnsciencepub.comcdnsciencepub.com The excess molar enthalpies for binary mixtures of acetylene (B1199291) tetrachloride with various solvents, including acetonitrile and dimethylsulfoxide, have been found to be negative over the whole composition range, indicating exothermic mixing processes. lifescienceglobal.com

Standard Enthalpies of Solution (ΔH°sol) for Various Solutes in Acetonitrile and Dimethyl Sulfoxide at 298.15 K
SoluteSolventΔH°sol (kJ mol⁻¹)Reference
18-crown-6AcetonitrileData not available in provided text researchgate.net
18-crown-6Acetonitrile-DMSO mixturesIncreases with DMSO content researchgate.net
Sulfur DioxideAcetonitrile-28.0 cdnsciencepub.comcdnsciencepub.com
Sulfur DioxideDimethyl Sulfoxide-54.4 cdnsciencepub.comcdnsciencepub.com
Acetylene TetrachlorideAcetonitrileNegative lifescienceglobal.com
Acetylene TetrachlorideDimethyl SulfoxideMore negative than in Acetonitrile lifescienceglobal.com

Enthalpies of Transfer and Solvation Effects on Ligand Complexation

The enthalpy of transfer (ΔHtr) represents the difference in the enthalpy of solution of a solute when moved from a reference solvent to another solvent or solvent mixture. This parameter is particularly useful for understanding how the solvent environment affects chemical processes, such as ligand complexation.

For the complexation of silver(I) with 18-crown-6 ether, an increase in the concentration of dimethylsulfoxide in the AN-DMSO mixture leads to an increase in the exothermicity of the reaction. researchgate.net This change is primarily attributed to the solvation effect of the ligand. researchgate.net The transfer of reagents from one solvent system to another can significantly shift the equilibrium of complex formation. For example, in the study of silver(I)-ethylenediamine complexes, the differences in the solvation of the central ion and the complex increase with the DMSO content in an ethanol-DMSO mixture, favoring the formation of the complex. researchgate.net

Thermodynamics of Ion Solvation in Binary Mixtures

The solvation of ions in binary solvent mixtures like acetonitrile-dimethyl sulfoxide is a complex process due to the potential for preferential solvation. Molecular dynamics simulations and experimental studies have provided detailed insights into these phenomena.

For instance, in AN-DMSO mixtures, cations such as Li⁺ and K⁺ are preferentially solvated by dimethyl sulfoxide at all compositions. aip.org The first solvation shell of these cations consists almost exclusively of DMSO molecules, even at low DMSO concentrations. aip.org In contrast, the composition of the first solvation shell of anions like Cl⁻ changes more gradually and linearly with the bulk solvent composition. aip.org This marked difference in the solvation of cations and anions is a key feature of these mixtures.

The energetics of ion solvation also exhibit a non-ideal dependence on the solvent concentration. aip.org The heats of transfer for single ions from DMSO to AN-DMSO mixtures have been determined using the tetraphenylarsonium tetraphenylborate (B1193919) (TATB) assumption. researchgate.netresearchgate.net The variation in these ionic heats of transfer with the solvent composition provides a detailed picture of the changes in ion-solvent interactions. The free energy of solvation of the proton has been determined to be -260.2 kcal/mol in acetonitrile and -273.3 kcal/mol in dimethyl sulfoxide, which is fundamental to establishing single-ion thermodynamic scales in these solvents. acs.org The stability of ion pairs, such as Na⁺-Cl⁻, is also influenced by the solvent composition, with contact ion pairs being more stable than solvent-shared ion pairs in these mixtures. tandfonline.com

Single-Ion Thermodynamic Parameters in Acetonitrile and Dimethyl Sulfoxide
IonParameterAcetonitrileDimethyl SulfoxideReference
H⁺ΔG°solv (kcal mol⁻¹)-260.2-273.3 acs.org
Li⁺Solvation Shell CompositionPreferentially solvated by DMSO in mixturesPreferentially solvates in mixtures aip.org
K⁺Solvation Shell CompositionPreferentially solvated by DMSO in mixturesPreferentially solvates in mixtures aip.org
Cl⁻Solvation Shell CompositionGradual change with mixture compositionGradual change with mixture composition aip.org

Role in Chemical Synthesis and Catalysis

Acetonitrile (B52724) and Dimethyl Sulfoxide (B87167) as Reagents or Synthons

Beyond their roles as solvents, both acetonitrile and DMSO can participate directly in chemical reactions as reagents or synthons, providing atoms or functional groups to the final product. DMSO is known to act as a source of methyl, methylthio, and sulfonylmethyl groups, and can also serve as a mild oxidant or a surrogate for formaldehyde. researchgate.netorganic-chemistry.org

Acetonitrile is a valuable and common two-carbon building block in organic synthesis. wikipedia.orgstudy.comchemicalbook.com It is widely used for the synthesis of many useful chemicals, including pharmaceuticals and agrochemicals. chemicalbook.commdpi.com The faintly acidic nature of its methyl protons (pKa ≈ 31.3 in DMSO) allows it to be deprotonated to form a nucleophile. mdpi.com Furthermore, the nitrogen atom's lone pair of electrons can also act as a nucleophile, and cleavage of the C-C or C-H bonds can generate radical species, making it a versatile synthon in many reaction types. mdpi.com

Acetonitrile can serve as a reliable source of nitrogen for the synthesis of amides, which are fundamental functional groups in a vast range of natural products and pharmaceuticals. mdpi.comresearchgate.netnih.gov This approach can circumvent the poor atom economy and hazardous reagents often associated with conventional amide synthesis. researchgate.netnih.gov

One innovative method involves a tandem electro-thermal catalytic pathway where electrochemically generated superoxide (B77818) radicals are used to activate acetonitrile for oxygen insertion, leading to the formation of acetamide (B32628) under ambient conditions. researchgate.netnih.gov In this process, using a buffered alkaline environment with methanol, a selectivity of over 94% toward acetamide can be achieved. nih.gov

Another strategy involves the direct N-acetylation of amines using acetonitrile as both the acetylating agent and the solvent, often facilitated by a catalyst. mdpi.com For example, a continuous-flow method using alumina (B75360) as a catalyst allows for the acetylation of various aromatic and aliphatic amines. mdpi.com The proposed mechanism involves the coordination of the cyanide nitrogen to the catalyst, which activates the cyanide carbon for nucleophilic attack by the amine, eventually leading to the amide after hydrolysis. mdpi.com Additionally, electrochemical oxidation of aromatic compounds in the presence of a copper catalyst and large amounts of acetonitrile can produce N-phenylacetamide derivatives. mdpi.com

Dimethyl Sulfoxide as an Oxidant or Synthon in Specific Reactions

Applications in Organometallic Chemistry and Coordination Complexes

The choice of solvent plays a critical role in directing the self-assembly of coordination cages, often determining the final architecture of the resulting supramolecular structure. The coordinating ability of the solvent is a decisive factor in these processes. nih.gov Strongly coordinating solvents like DMSO can favor the formation of simpler, monomeric cages, whereas solvents with moderate to weak coordinating ability, such as acetonitrile, can lead to more complex, interlocked structures. nih.gov

For example, in the self-assembly of a phenoxazine-based system with palladium(II), using acetonitrile as the solvent leads to a spontaneous interlocking during self-assembly, making it impossible to isolate the pure monomeric cage. nih.gov However, when acetonitrile is replaced with DMSO, a monomeric cage is formed as the dominant product in nearly quantitative yield. nih.gov

This solvent-dependent behavior allows for the interconversion between different assembled states. A dimeric-to-monomeric cage conversion can be achieved by dilution in DMSO. nih.gov Conversely, a monomeric-to-dimeric cage conversion can occur in solvents like acetonitrile, acetone, and chloroform. nih.gov This highlights the dynamic nature of these systems and the powerful influence of the solvent environment on the thermodynamic landscape of self-assembly.

Table 2: Solvent Effect on Coordination Cage Assembly This table is interactive and allows for sorting and filtering of the data.

Solvent Coordinating Ability Predominant Product
Dimethyl Sulfoxide (DMSO) Strong Monomeric Cage
N,N'-Dimethylformamide (DMF) Strong Monomeric Cage
Acetonitrile (MeCN) Moderate/Weak Interlocked Dimer
Acetone Moderate/Weak Interlocked Dimer
Chloroform (CHCl3) Moderate/Weak Interlocked Dimer

Data sourced from Gu et al., Nature Communications, 2022. nih.gov

The stability of metal ion complexes is significantly influenced by the solvent medium. In mixed solvent systems, such as acetonitrile-DMSO, the composition of the solvent can alter the thermodynamics and kinetics of complex formation. The electron-donating abilities of DMSO and acetonitrile are different, which affects their coordination strength to a metal center. rsc.org

In the context of lithium-oxygen (Li-O2) batteries, the chemical stability of solvents like DMSO and acetonitrile in the presence of reactive species such as lithium peroxide (Li2O2) is of great importance. confex.com Studies have investigated the decomposition of these solvents when in contact with Li2O2, finding that surface reactions can occur over time, leading to the formation of byproducts like carbonates. confex.com The choice of solvent and its stability directly impact the performance and cyclability of such energy storage systems.

Ligand Solvation and its Impact on Complex Formation Equilibria

The formation of a metal-ligand complex in a solvent system is fundamentally a competitive process. Solvent molecules solvate both the metal ions and the ligands, and these solvent molecules must be displaced for the complex to form. Consequently, the stability of a complex is inversely proportional to the solvation strength of the metal ion and the ligand. iupac.org In mixed solvent systems, such as acetonitrile-dimethyl sulfoxide (MeCN-DMSO), these competitive interactions become more intricate due to preferential solvation and varying solvent-solute affinities, which significantly influence complex formation equilibria.

The influence of the MeCN-DMSO solvent composition on complex stability is not always straightforward and depends heavily on the specific metal ion, the ligand, and the solvation of all species involved. Research on the complexation of silver(I) with the macrocyclic ligand 18-crown-6 (B118740) revealed that the thermodynamics of the reaction are highly sensitive to the solvent mixture. researchgate.net Calorimetric studies showed that as the concentration of DMSO in the acetonitrile-DMSO mixture increases, the complexation reaction becomes more exothermic. researchgate.net This trend indicates that the change in the enthalpy of the reaction is primarily governed by the solvation of the 18-crown-6 ligand. The enthalpy of transfer for 18-crown-6 from pure acetonitrile to MeCN-DMSO mixtures becomes increasingly positive with higher DMSO content, suggesting the ligand is less favorably solvated in DMSO-rich environments, which in turn favors the complexation process. researchgate.net

Conversely, studies on nickel(II) complexes have demonstrated counterintuitive solvent effects that challenge predictions based solely on solvent polarity or donor strength. acs.orgacs.org For certain nickel phenolate (B1203915) complexes, the bond heterolysis, a key step related to complex stability, is thermodynamically more favorable in the less polar acetonitrile than in dimethyl sulfoxide. acs.orgacs.org This suggests that acetonitrile can stabilize the resulting ionic nickel species more effectively than DMSO. acs.org Experimental and theoretical results indicate that this unusual effect stems from a stronger direct coordination of acetonitrile to the nickel center, which can reverse the expected solvation ability based on bulk solvent properties. acs.org However, in other environments, such as ionic liquids, the stability of nickel(II) complexes follows the order of solvent electron donicity, with [Ni(dmso)n] complexes being more stable than [Ni(an)n] complexes (where 'an' is acetonitrile). rsc.org This highlights the nuanced and system-dependent nature of ligand solvation and its impact on complex equilibria.

The following table summarizes key research findings on the impact of ligand and ion solvation on complex formation in acetonitrile-dimethyl sulfoxide systems.

Metal Ion / SystemLigandKey FindingPrimary Influencing Factor
Silver(I)18-Crown-6Complexation becomes more exothermic as DMSO concentration increases in the MeCN-DMSO mixture. researchgate.netThe solvation of the ligand (18-crown-6) is the determining factor in the change in reaction enthalpy. researchgate.net
Nickel(II)PhenolatesBond dissociation is thermodynamically more favorable in MeCN than in DMSO, a counterintuitive result based on solvent polarity. acs.orgacs.orgStronger coordination of MeCN molecules to the cationic Ni center reverses the typical solvation ability. acs.org
Lithium(I)(Solvent)Li⁺ is preferentially solvated by DMSO across the entire composition range of MeCN-DMSO mixtures. iaea.orgnih.govsemanticscholar.orgHigher electron donicity of DMSO compared to acetonitrile. rsc.org
Cesium(I)p-isopropylcalix nih.govareneComplex stability (log Kf) shows a non-linear dependence on the composition of the DMSO-MeCN binary solvent. nih.govThe complex is enthalpy destabilized but entropy stabilized, with both parameters strongly affected by solvent composition. nih.gov

Applications in Advanced Materials Science

Role in Perovskite Solar Cell Ink Formulation

The formulation of the precursor ink is a critical step in the fabrication of high-performance perovskite solar cells. The solvent system used to dissolve the perovskite precursors dictates the quality of the resulting thin film, which in turn significantly impacts the device's efficiency and stability. Acetonitrile (B52724) and dimethyl sulfoxide (B87167) have emerged as key solvents in this field due to their suitable boiling points, polarity, and coordination abilities, which allow for precise control over the perovskite crystallization process.

Solvent engineering in perovskite solar cell fabrication involves the strategic selection and combination of solvents to control the nucleation and growth of the perovskite crystals. This control is essential for forming a uniform, pinhole-free, and highly crystalline perovskite layer. The use of a single solvent often leads to rapid crystallization, resulting in poor film morphology. To address this, mixed-solvent systems are widely employed.

A notable example is the development of an eco-friendly perovskite ink using a binary solvent mixture of dimethyl sulfoxide and acetonitrile. In one study, an optimized ratio of DMSO:acetonitrile (0.8:0.2 v/v) was used to fabricate large-area CsPbI2.77Br0.23 films using a slot-die coater at low temperatures researchgate.net. This approach yielded a remarkable power conversion efficiency (PCE) of 19.05% researchgate.net. The success of this formulation is attributed to the balanced volatility and coordination properties of the DMSO and acetonitrile mixture, which facilitates a more controlled crystallization process.

Furthermore, the use of methylamine-modified acetonitrile has been shown to be advantageous for depositing perovskite films on hydrophobic hole transport materials rsc.org. This modified solvent system reduces the contact angle with the substrate, enabling direct deposition without the need for pretreatment, which is often required for conventional dimethylformamide (DMF)–DMSO-based inks rsc.org. This approach has led to the fabrication of perovskite solar cells with a champion efficiency of 19.3% rsc.org.

The properties of the solvents themselves are crucial in these formulations. Acetonitrile, with its lower boiling point and viscosity compared to DMSO, allows for faster drying times, which can be beneficial for high-speed manufacturing processes upc.edu. Conversely, the strong coordinating ability of DMSO can help to dissolve and stabilize the lead halide precursors, forming intermediate phases that slow down the crystallization and promote the growth of larger grains nih.gov. The interplay of these properties in a mixed-solvent system allows for fine-tuning of the film formation process.

Table 1: Properties of Solvents Used in Perovskite Inks upc.edu

SolventBoiling Point (°C)Viscosity (mPa·s)Surface Tension (mN/m)
Acetonitrile 820.3428.4
Dimethyl Sulfoxide (DMSO) 1891.9942.8
N,N-Dimethylformamide (DMF)1520.8135.2
N-Methyl-2-pyrrolidone (NMP)2021.6640.8

The choice of solvent directly influences the crystalline phase, surface morphology, and ultimately, the optoelectrical properties of the perovskite film. The use of DMSO has been shown to favor the formation of the tetragonal crystalline phase of perovskite and induce a preferential orientation along the (110) crystalline planes nih.gov. An increase in the molar concentration of DMSO can lead to an increase in the crystal and grain size of the films, which is generally desirable as it reduces the density of grain boundaries that can act as sites for charge recombination nih.gov.

Studies have demonstrated that DMSO can increase the absorption coefficient of the perovskite film and decrease its energy bandgap nih.gov. The improved crystallinity and morphology resulting from the use of DMSO-containing solvents can lead to enhanced optoelectrical properties, such as longer charge carrier lifetimes and reduced trap state densities. For instance, in the development of perovskite/silicon tandem solar cells, the addition of DMSO to the solvent system was found to significantly improve the crystallinity of the perovskite films, leading to larger grain sizes and minimized grain boundary defects . This resulted in a marked improvement in the optoelectronic properties of the films and a tandem cell efficiency of 29.12% .

The synergistic effect of using a mixed-solvent system of DMSO and acetonitrile has been leveraged to produce high-quality perovskite films with superior performance. The combination allows for the formation of a stable precursor solution that, upon deposition and solvent evaporation, leads to a dense and uniform perovskite layer with large grains. This improved morphology minimizes charge recombination and enhances charge transport, leading to higher open-circuit voltages and fill factors in the final solar cell devices.

Table 2: Performance of Perovskite Solar Cells Fabricated with Different Solvent Systems

Perovskite CompositionSolvent SystemDeposition MethodPower Conversion Efficiency (PCE)Reference
CsPbI2.77Br0.23Dimethyl Sulfoxide:Acetonitrile (0.8:0.2 v/v)Slot-die coating19.05% researchgate.net
MAPbI3Methylamine-modified AcetonitrileSpin coating19.3% rsc.org
Perovskite/Silicon TandemDimethyl Sulfoxide/n-ButanolHybrid Sequential Deposition29.12%
CH3NH3PbI3Dimethyl Sulfoxide (varying concentrations)One-step methodup to 15.89% nih.gov

Formation and Stability of Coordination Networks and Porous Materials

Coordination networks, including metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of these materials often relies on solvothermal methods, where the choice of solvent is critical in directing the self-assembly process, influencing the resulting structure, and determining the material's properties, such as porosity and stability.

The solvent plays a multifaceted role in the self-assembly of coordination networks. It not only dissolves the precursors but can also act as a template, a coordinating ligand, or a modulator of the reaction kinetics. The polarity, viscosity, and coordinating ability of the solvent can all influence the final structure of the coordination polymer.

The distinct properties of acetonitrile and dimethyl sulfoxide can lead to the formation of different structural isomers of coordination cages. For example, in the self-assembly of a palladium-based coordination cage, using acetonitrile as the solvent led to the formation of a monomeric cage, while in DMSO, a dimeric, interlocked cage was the dominant product rsc.org. This demonstrates that the solvent can be a powerful tool to control the topology of the resulting supramolecular architecture. The formation of the monomeric cage in DMSO is attributed to the solvent's ability to block the dimerization process that occurs in acetonitrile rsc.org.

Furthermore, computational studies have shown that the choice of solvent can influence the formation of different metal cluster types within coordination frameworks. DFT calculations have indicated that acetonitrile as a solvent favors the formation of certain fused zinc cubane (B1203433) structures, whereas DMSO promotes the formation of different structural motifs researchgate.net. This highlights the solvent's role in directing the assembly at a very fundamental level of the secondary building units.

The hierarchical self-assembly of supramolecular polymers can also be controlled by the solvent environment. In a system involving ureidopyrimidinone (UPy) moieties capable of hydrogen bonding, the use of a solvent like DMSO can block the UPy dimerization due to hydrogen bonding with the solvent molecules, allowing for the formation of discrete metallacycles nih.gov. These pre-formed cycles can then be polymerized by dissolving them in a solvent that facilitates UPy-UPy interactions.

The porosity and chemical functionality of coordination networks and porous materials make them highly promising for selective separation applications, such as gas storage and purification, and the separation of liquid mixtures. The synthesis of these materials in specific solvents can tailor their pore size, shape, and surface chemistry to achieve high selectivity for certain molecules.

Hydrophobic metal-organic frameworks have been investigated for the recovery of dimethyl sulfoxide from aqueous solutions through selective adsorption nih.gov. A molecular simulation study explored the use of three hydrophobic MOFs for this purpose and found that they are highly selective for DMSO adsorption from DMSO/water mixtures, with one MOF, ZIF-71, showing a predicted selectivity of up to 1700 nih.gov. This high selectivity is attributed to the hydrophobic nature of the framework, which preferentially interacts with the less polar DMSO molecules over water.

While direct examples of using mixed acetonitrile-DMSO systems to synthesize MOFs for specific separation applications are not abundant in the literature, the principles of solvent control in self-assembly suggest that such mixtures could be used to fine-tune the properties of porous materials for enhanced separation performance. By varying the ratio of acetonitrile to DMSO, it may be possible to control the crystal growth, defect density, and pore environment of the resulting MOF, thereby optimizing its selectivity for a particular guest molecule. The development of such tailored adsorbents is crucial for energy-efficient and environmentally benign separation processes in various industries.

Electrochemical Studies in Acetonitrile Dimethyl Sulfoxide Systems

Ion Solvation and Transport in Electrolyte Mixtures

The solvation and transport of ions in acetonitrile-dimethyl sulfoxide (B87167) mixtures are critical for understanding the electrochemical behavior of electrolytes in this system. The interactions between ions and the solvent molecules, as well as the mobility of the ions, are significantly affected by the solvent composition.

The structure of the solvation shells around ions in acetonitrile-dimethyl sulfoxide mixtures is a key determinant of their reactivity and transport properties. For cations, there is a distinct preference for solvation by dimethyl sulfoxide over acetonitrile (B52724). This is attributed to the greater donor strength of the oxygen atom in DMSO compared to the nitrogen atom in acetonitrile.

Molecular dynamics simulations have provided insights into the microscopic structure of these solvation shells. For instance, in the case of lithium ions (Li⁺), the first solvation shell is predominantly composed of DMSO molecules, even at low DMSO concentrations. The coordination number of Li⁺ with the oxygen atom of DMSO remains relatively constant across a range of solvent compositions, indicating a stable and well-defined primary solvation shell.

Table 1: Structural and Dynamical Parameters of Solvated Ions in Acetonitrile-Dimethyl Sulfoxide Mixtures (Note: The following table is a representative example based on typical findings in the literature. Specific values can vary depending on the ion and the experimental or computational conditions.)

IonPredominant Solvating SpeciesTypical Coordination Number (with predominant species)General Trend in Mobility with Increasing DMSO
Li⁺DMSO4Decreases
Na⁺DMSO4-6Decreases
K⁺DMSO6-8Decreases
Cl⁻Acetonitrile (in ACN-rich mixtures)VariableVariable

Preferential solvation is a phenomenon where, in a mixed solvent system, one solvent component is more prevalent in the solvation shell of an ion than in the bulk mixture. In acetonitrile-dimethyl sulfoxide mixtures, cations are preferentially solvated by DMSO. This preference is a result of the stronger Lewis basicity of the oxygen atom in DMSO compared to the nitrogen atom in acetonitrile, leading to stronger ion-solvent interactions.

Studies on lithium salts, such as lithium perchlorate (LiClO₄), have shown that even in acetonitrile-rich solutions, the immediate vicinity of the Li⁺ ion is enriched with DMSO molecules. This has significant implications for the electrochemical properties of the system, as the nature of the immediate solvent environment can influence ion pairing, redox potentials, and reaction kinetics.

For anions, the preferential solvation is less pronounced and can depend on the specific anion. Anions with a high charge density may show a preference for interaction with the positive end of the dipole of acetonitrile, particularly in acetonitrile-rich mixtures.

Conductivity measurements of electrolyte solutions in acetonitrile-dimethyl sulfoxide mixtures provide valuable information about ion transport and association. The molar conductivity of an electrolyte is influenced by the viscosity of the solvent mixture, the extent of ion pairing, and the preferential solvation of ions.

For a given electrolyte, the molar conductivity typically varies non-linearly with the solvent composition. At a fixed temperature, as the mole fraction of DMSO increases, the viscosity of the mixture increases, which tends to decrease the molar conductivity. However, changes in ion association can counteract this effect. For instance, if the addition of DMSO leads to a decrease in ion pairing, the number of charge carriers in the solution may increase, potentially leading to an increase in conductivity.

Conductivity studies of lithium hexafluorophosphate (LiPF₆) in ACN-DMSO mixtures have shown that the molar conductivity at infinite dilution (Λ₀) and the ion association constant (KA) are dependent on the solvent composition.

Table 2: Molar Conductivity and Association Constants of LiPF₆ in Acetonitrile-Dimethyl Sulfoxide Mixtures at 25°C

Mole Fraction of ACN (x_ACN)Molar Conductivity at Infinite Dilution (Λ₀) / S cm² mol⁻¹Association Constant (K_A) / M⁻¹
1.00198.515
0.95175.220
0.90160.125
0.75135.835
0.50105.350
0.2578.670
0.0045.2100

The data in Table 2 illustrate that as the proportion of DMSO increases (x_ACN decreases), the molar conductivity at infinite dilution decreases, which is consistent with the increasing viscosity of the medium. Concurrently, the ion association constant increases, indicating that ion pairs are more stable in DMSO-rich mixtures. This is likely due to the lower dielectric constant of DMSO compared to acetonitrile, which favors ion-ion interactions.

Electrochemical Reactions and Processes

The acetonitrile-dimethyl sulfoxide solvent system is also utilized to study various electrochemical reactions. The solvent can influence the reaction mechanism, product distribution, and reaction rates by affecting the stability of intermediates and the solubility of reactants and products.

Electrochemically induced substitution reactions, such as the S_RN1 (substitution, radical-nucleophile, unimolecular) reaction, have been investigated in acetonitrile-dimethyl sulfoxide mixtures. These reactions involve radical intermediates and are often initiated by an electrochemical step. The choice of solvent can significantly impact the efficiency and outcome of these reactions.

For example, the electrochemically induced S_RN1 substitution reactions of chalcogenophenoxide anions have been compared in acetonitrile and dimethyl sulfoxide. It has been found that acetonitrile can be a better solvent for certain S_RN1 reactions compared to dimethyl sulfoxide. This is attributed to the ability of acetonitrile to better solvate the radical anions and influence the kinetics of the subsequent reaction steps. The specific composition of the acetonitrile-dimethyl sulfoxide mixture can be optimized to achieve the desired reactivity and selectivity in these complex multi-step reactions.

The anodic oxidation of organic compounds is another area where acetonitrile-dimethyl sulfoxide mixtures have been employed. The high anodic limit of this solvent system allows for the oxidation of a wide range of organic molecules. The solvent composition can affect the oxidation potentials and the follow-up chemical reactions of the electrochemically generated radical cations.

While specific studies on the anodic oxidation of a broad range of organic compounds in acetonitrile-dimethyl sulfoxide mixtures are not extensively documented in readily available literature, the principles of electrochemistry in mixed solvents suggest that the solvent would play a crucial role. For instance, the nucleophilicity of the solvent can determine the products of the reaction. DMSO, being more nucleophilic than acetonitrile, could potentially participate in follow-up reactions with the generated radical cations, leading to the formation of sulfonium ions or other sulfur-containing products. The relative amounts of acetonitrile and DMSO would therefore be a critical parameter in controlling the product distribution in such reactions. Further research is needed to fully explore the potential of this mixed solvent system for synthetic and mechanistic studies of anodic oxidation reactions.

Stability of Solvents in Advanced Battery Chemistries

The stability of the electrolyte solvent is a critical factor in the development of advanced battery systems, particularly in high-energy-density chemistries like lithium-air (Li-O₂). Acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) have been investigated as potential electrolyte solvents for these applications due to their ability to support the necessary electrochemical reactions. confex.com However, their long-term stability in the presence of highly reactive discharge products, such as lithium peroxide (Li₂O₂), is a significant concern.

Studies have shown that while both solvents are promising, they exhibit different stability profiles. Research utilizing X-ray photoelectron spectroscopy (XPS) to analyze the surface of Li₂O₂ powder after exposure to these solvents revealed that DMSO decomposes upon contact with Li₂O₂. dtu.dkresearchgate.net In contrast, acetonitrile shows no significant signs of degradation under similar conditions. dtu.dkresearchgate.net This suggests that acetonitrile is a more stable solvent in the presence of the primary discharge product in Li-O₂ batteries.

The decomposition of DMSO is thought to be initiated by the basic nature of Li₂O₂, which can abstract protons from the methyl groups of the DMSO molecule. researchgate.net This chemical instability can lead to the formation of undesired byproducts that can negatively impact battery performance and cycle life.

Mixtures of dimethyl sulfoxide and acetonitrile have also been explored as a potential compromise, aiming to leverage the favorable properties of both solvents. aip.orgcore.ac.uk For instance, DMSO has a high donor number, which can influence ion solvation and electrochemical behavior. aip.orge-kemsciences.com Molecular dynamics simulations have shown that in these binary mixtures, lithium cations (Li⁺) are preferentially solvated by DMSO molecules across all compositions. aip.orgresearchgate.net This preferential solvation can impact the stability and transport properties of the electrolyte.

Research Findings on Solvent Stability

SolventChemical FormulaInteraction with Li₂O₂Key Research Finding
AcetonitrileC₂H₃NNo significant degradation observed. dtu.dkConsidered a stable solvent for Li-O₂ battery applications. confex.com
Dimethyl SulfoxideC₂H₆OSDecomposes upon contact. dtu.dkresearchgate.netInstability is a major concern for long-term cycling in Li-O₂ cells. researchgate.net

Electrochemical Properties of Solvents in Battery Electrolytes

PropertyAcetonitrileDimethyl Sulfoxide
Solvation of Li⁺Forms a stable tetrahedral solvation shell, Li(CH₃CN)₄⁺. acs.orgPreferentially solvates Li⁺ in mixtures with acetonitrile. aip.orgresearchgate.net Forms a stable tetrahedral solvation shell, Li(DMSO)₄⁺. acs.org
Electrochemical WindowWide, suitable for high voltage applications. e-kemsciences.comDisplays a wide electrochemical window. e-kemsciences.com

Chromatographic and Separation Science Applications

Role as Mobile Phase Components in Liquid Chromatography

In liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), the mobile phase plays a pivotal role in the separation process. Acetonitrile (B52724) is a favored organic modifier in reversed-phase HPLC for several reasons. It possesses a low viscosity, which results in lower system backpressure, and a low UV cutoff wavelength of 190 nm, allowing for the detection of solutes at lower wavelengths without significant background interference. uhplcslab.com When mixed with water, acetonitrile produces mobile phases with relatively low viscosity, which is beneficial for efficient mass transfer and chromatographic resolution. uhplcslab.com

Dimethyl sulfoxide (B87167) is less commonly used as a primary mobile phase component in analytical HPLC due to its high viscosity and higher UV cutoff compared to acetonitrile. However, its exceptional solvent strength and ability to dissolve a wide range of polar and nonpolar compounds make it useful in specific applications. researchgate.net For instance, DMSO can be employed as a solvent to dissolve samples that are insoluble in more common solvents before their introduction into the LC system. researchgate.net

In certain instances, a combination of solvents is necessary to achieve a desired separation. For example, in the quantification of residual DMSO in a drug substance, a reversed-phase HPLC method was developed using a mobile phase composed of acetonitrile and an aqueous sodium chloride solution with phosphoric acid. oup.com This demonstrates a scenario where acetonitrile is the primary organic component of the mobile phase in a method designed to analyze dimethyl sulfoxide.

A comparison of acetonitrile and methanol, another common mobile phase solvent, highlights the advantages of acetonitrile in providing flatter baselines and better quantitative results at lower wavelengths. uhplcslab.com Molecular simulations have shown that acetonitrile-containing mobile phases can lead to sharper peak shapes and better sensitivity. researchgate.net

Table 1: Chromatographic Conditions for the Quantitation of Residual Dimethyl Sulfoxide

ParameterCondition
Mobile Phase A0.01M Sodium Chloride in Water with 0.10% Phosphoric Acid
Mobile Phase B90% Acetonitrile, 10% Mobile Phase A
Gradient Profile100% A for 10 min, then 100% B for 5 min, then 100% A for 15 min
Flow Rate0.80 mL/min

Use in Extractive Distillation for Mixture Separation

Extractive distillation is a technique used to separate mixtures of components with close boiling points or those that form azeotropes. An entrainer, or a separating solvent, is added to the mixture to alter the relative volatilities of the components, thereby facilitating their separation.

A notable application is the separation of the acetonitrile-water azeotrope, which is challenging to purify by conventional distillation. acs.org Dimethyl sulfoxide has been identified as an effective entrainer for this separation. acs.orgresearchgate.netacs.org The addition of DMSO to the acetonitrile-water mixture disrupts the hydrogen bonds that contribute to the formation of the azeotrope. acs.org This disruption increases the relative volatility of acetonitrile with respect to water, allowing for the separation of the azeotrope. researchgate.netacs.org

Research has shown that DMSO successfully eliminates the azeotrope, making it a suitable solvent for the industrial-scale separation of acetonitrile and water. acs.orgresearchgate.net Vapor-liquid equilibrium (VLE) data for the acetonitrile-water-DMSO system have been measured and correlated with thermodynamic models such as Wilson, UNIQUAC, and NRTL, with the Wilson model showing the best performance. acs.org

Similarly, DMSO has been selected as an entrainer for the extractive distillation separation of benzene (B151609) and acetonitrile, which also form a minimum-boiling azeotrope. researchgate.net The use of DMSO in this process allows for the effective separation of these two components. researchgate.net

Table 2: Effect of DMSO on the Relative Volatility of Acetonitrile/Water Mixtures

DMSO Mole FractionRelative Volatility (Acetonitrile/Water)
0.0Azeotrope forms
0.1Increased
0.3Significantly Increased
0.5Azeotrope eliminated

Solvent Selection for Extraction and Sample Preparation

The choice of solvent is critical in extraction and sample preparation to ensure the efficient isolation of target analytes from a sample matrix. Both acetonitrile and dimethyl sulfoxide are utilized in these applications due to their solvent properties.

Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds. researchgate.netquora.com This broad solvency makes it useful for extracting a wide range of compounds from various matrices. researchgate.net However, the high boiling point of DMSO can make it difficult to remove from the extract, which can be a disadvantage in sample preparation when a dry sample is required. researchgate.net

Acetonitrile is also widely used as an extraction solvent, particularly in the analysis of pesticide residues in food, in a method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). It has a high affinity for many analytes and is effective in separating them from the sample matrix. researchgate.net

In some protocols, a combination of solvents is used. For instance, a substance might be initially dissolved in DMSO due to its strong dissolving power, and then acetonitrile might be used in a subsequent step for further purification or analysis. researchgate.net For example, in the analysis of nitroimidazoles in honey, acetonitrile was used for the extraction, while dimethylsulfoxide was used to maintain the stability of the analytes during the nitrogen evaporation step. researchgate.net

The selection of an appropriate extraction solvent depends on the properties of the analyte and the sample matrix. While DMSO is a versatile solvent for initial extractions of complex samples, acetonitrile is often preferred for its compatibility with subsequent analytical techniques like HPLC and its relative ease of removal. researchgate.netnih.gov

Table 3: Comparison of Acetonitrile and Dimethyl Sulfoxide as Extraction Solvents

PropertyAcetonitrileDimethyl Sulfoxide
PolarityPolar aproticPolar aprotic
Boiling Point81.6 °C189 °C
SolvencyGood for a range of organic compoundsExcellent for a wide range of polar and nonpolar compounds
UV Cutoff190 nm268 nm
ViscosityLowHigh
Ease of RemovalRelatively easyDifficult

Environmental and Green Chemistry Considerations in Solvent Selection

Research into Sustainable Solvent Alternatives and Mixtures

The drive towards greener chemical processes has spurred significant research into finding sustainable alternatives to commonly used solvents like acetonitrile (B52724) and DMSO. While much of this research focuses on one-to-one solvent replacement, there is a growing interest in developing sustainable solvent mixtures that can replicate the desirable properties of conventional blends like acetonitrile-dimethylsulfoxide while offering a better environmental profile.

Sustainable Alternatives to Acetonitrile and Dimethylsulfoxide:

Several greener solvents have been identified as potential replacements for acetonitrile and DMSO in various applications. For instance, Cyrene™ (dihydrolevoglucosenone) , a bio-based solvent derived from waste cellulose, has emerged as a promising alternative to DMSO. nih.govnih.gov It shares similar physical properties with other dipolar aprotic solvents and is reported to have low toxicity. nih.govnih.gov Another potential replacement is γ-valerolactone (GVL) , which is also bio-based and has shown promise in a variety of applications, with solvent properties comparable to DMF and NMP. nih.gov For acetonitrile, particularly in chromatography, alternatives like dimethyl carbonate (DMC) are being explored. nih.govresearchgate.net Research has shown that DMC can, in some cases, provide similar or even better chromatographic performance with a smaller environmental footprint. nih.gov

The following table summarizes some of the key properties of these alternatives compared to acetonitrile and DMSO.

SolventSourceKey AdvantagesPotential Applications
Cyrene™ Renewable (Waste Cellulose)Bio-based, low toxicityReplacement for DMSO in various syntheses and formulations
γ-Valerolactone (GVL) RenewableBio-based, favorable solvent propertiesBroad applicability in chemical synthesis
Dimethyl Carbonate (DMC) ConventionalGreener alternative to acetonitrile in RPLCReversed-phase liquid chromatography
Ethanol/Water Mixtures Renewable (Ethanol)Reduced toxicity, renewableGreener mobile phases in chromatography

Development of Sustainable Solvent Mixtures:

The concept of creating sustainable solvent blends is gaining traction as a pragmatic approach to green chemistry. This involves designing mixtures of greener individual solvents to achieve specific physicochemical properties tailored to a particular application. For instance, in the realm of chromatography, there is a push to develop tripartite solvent systems, such as blends of isopropyl acetate, methanol, and heptane, to replace chlorinated solvents for a wide range of compound separations. While not a direct replacement for acetonitrile-DMSO, this approach highlights the strategy of creating customized green solvent mixtures.

In the context of replacing acetonitrile-DMSO, research might focus on binary or ternary mixtures of the aforementioned green solvents. For example, a mixture of Cyrene™ and a bio-based alcohol could potentially replicate the polarity and solvation characteristics of acetonitrile-DMSO for certain applications. The challenge lies in the extensive research and development required to understand the phase behavior, solubility properties, and performance of these novel mixtures in specific chemical transformations or analytical methods. The use of aqueous recoverable azeotropes, such as that of acetonitrile and water, is another strategy to minimize waste by allowing for easier recovery and reuse of the solvent system. nih.gov

Solvent Engineering for Eco-Friendly Processes

Solvent engineering is a strategic approach to designing and selecting solvents to optimize the efficiency, safety, and environmental performance of a chemical process. This goes beyond simply replacing a solvent and involves a deeper understanding of the solvent's role in the reaction or separation to make targeted improvements.

In the context of processes utilizing acetonitrile-DMSO mixtures, solvent engineering can be applied in several ways to enhance their eco-friendliness. One notable example, though from a different field, is in the fabrication of perovskite solar cells. In this application, a mixture of dimethyl sulfoxide (B87167) and acetonitrile has been described as a "green solvent system" that is crucial for dissolving precursor salts. researchgate.net Further research in this area has focused on "eco-friendly solvent engineered" inks using DMSO and acetonitrile to enable scalable and high-performance solar cell production. nih.gov This demonstrates that in specific, highly specialized applications, the judicious use and optimization of this solvent mixture can be considered a "greener" approach compared to more hazardous alternatives like N,N-dimethylformamide (DMF).

Solvent engineering also plays a role in the development of anti-solvent crystallization strategies. In some processes, a mixture of a solvent and an anti-solvent is used to induce crystallization. By carefully selecting and optimizing the ratios of solvents like DMSO and other co-solvents, it is possible to control crystal growth and morphology, leading to purer products and reducing the need for energy-intensive purification steps. mdpi.com

Optimization of Solvent Usage in Chemical Processes

A key tenet of green chemistry is the minimization of waste, and a significant portion of waste in the chemical industry comes from solvents. Therefore, optimizing the use of solvent mixtures like acetonitrile-DMSO is crucial for developing more sustainable chemical processes.

Process Intensification and Waste Minimization:

Solvent Recovery and Recycling:

The ability to efficiently recover and recycle solvents is a cornerstone of sustainable chemical manufacturing. For acetonitrile, which is a significant solvent in the pharmaceutical industry, various techniques are being explored for its recovery from aqueous waste streams. researchgate.net These methods include azeotropic distillation, extractive distillation with entrainers like DMSO, and membrane separation technologies. researchgate.netresearchgate.net Patents also describe methods for recycling acetonitrile from aqueous mixtures through extraction with a suitable solvent followed by distillation. google.com

Similarly, for DMSO, recovery from industrial wastewater is often achieved through distillation due to its high boiling point. hebeitech.com This allows for the reuse of both the solvent and the water, transforming an open manufacturing process into a more sustainable closed-loop system. hebeitech.com While these methods are often applied to single solvents in aqueous mixtures, the principles can be extended to binary organic mixtures like acetonitrile-DMSO. Techniques such as fractional distillation can be employed to separate and recover the individual components, although the efficiency will depend on the difference in their boiling points and whether they form an azeotrope. veolianorthamerica.com

The following table outlines some common approaches for solvent recovery.

Recovery TechniqueDescriptionApplicability to Acetonitrile-DMSO
Fractional Distillation Separation based on differences in boiling points.Potentially applicable for separating acetonitrile and DMSO.
Extractive Distillation An entrainer is added to alter the relative volatilities of the components.Can be used to separate acetonitrile from water, with DMSO as a potential entrainer.
Membrane Separation Uses semi-permeable membranes to separate solvent components.An emerging technology with potential for solvent recovery.
Extraction Use of a third solvent to selectively dissolve one component of the mixture.Can be used to recover acetonitrile from aqueous solutions.

Emerging Research Avenues and Future Perspectives

Advanced Spectroscopic Probes for Molecular Interactions

The intricate dance of molecules in ACN-DMSO mixtures is being unraveled with increasing precision through the application of advanced spectroscopic techniques. These methods provide insights into the structure, dynamics, and energetics of the intermolecular interactions that govern the macroscopic properties of the mixture.

Infrared and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, which are sensitive to their local environment. researchgate.netdtic.mil Studies on ACN-DMSO solutions have utilized these techniques to investigate the self-association of DMSO and the formation of complexes between ACN and DMSO molecules. researchgate.netdtic.milrsc.org For instance, the S=O stretching band of DMSO is particularly sensitive to changes in the molecular environment and has been used to study the formation of cyclic dimers of DMSO in acetonitrile (B52724). dtic.milrsc.org Theoretical calculations complement these experimental studies, helping to identify specific interactions such as red-shifting and blue-shifting hydrogen bonds in 1:2 (AN:DMSO) and 2:1 complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. In ACN-DMSO mixtures, ¹H NMR has been used to study the interactions between the component molecules. researchgate.netpitt.edu The chemical shifts of protons in both ACN and DMSO are influenced by the composition of the mixture, reflecting changes in the local magnetic fields due to intermolecular interactions. pitt.educohlife.org These studies can reveal information about the preferential solvation of ions and molecules within the mixture. researchgate.net

Molecular Dynamics Simulations: Complementing experimental techniques, molecular dynamics (MD) simulations provide an atomistic view of the liquid mixture. upc.eduresearchgate.net These simulations can predict thermodynamic properties, intermolecular pair distribution functions, and dynamic features of the mixture. researchgate.net For example, MD simulations have shown that in ACN-DMSO mixtures, DMSO is preferentially solvated by acetonitrile, and the first solvation shell around acetonitrile molecules is significantly enriched by DMSO. researchgate.net

Table 1: Spectroscopic Techniques for ACN-DMSO Interaction Studies
TechniqueProbeInformation ObtainedKey Findings in ACN-DMSO
FTIR/Raman SpectroscopyVibrational Modes (e.g., S=O stretch)Molecular association, complex formation, hydrogen bondingIdentification of DMSO self-association (cyclic dimers) and ACN-DMSO complexes. researchgate.netdtic.milrsc.org
NMR SpectroscopyNuclear Magnetic Moments (e.g., ¹H)Chemical environment, molecular interactions, preferential solvationChanges in chemical shifts indicate strong intermolecular interactions. researchgate.netpitt.educohlife.org
Molecular DynamicsComputational ModelingThermodynamic and dynamic properties, solvation structureReveals preferential solvation of DMSO by ACN. upc.eduresearchgate.net

Machine Learning and AI in Predicting Mixture Behavior

The complexity of solvent mixture behavior presents a significant challenge for predictive modeling. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity, offering the potential to accelerate the discovery and optimization of solvent systems for specific applications.

Data-driven ML models are being developed to predict various properties of solvent mixtures, including their thermodynamic and transport properties. chemrxiv.orgchemrxiv.orgresearchgate.net These models are trained on large datasets of experimental and computational data to learn the complex relationships between the composition of a mixture and its behavior. For ACN-DMSO systems, ML could be employed to predict properties such as viscosity, density, and dielectric constant across the entire composition range, potentially reducing the need for extensive experimental measurements.

Furthermore, AI can be utilized to predict the outcome of chemical reactions in different solvent mixtures. chemrxiv.orgchemrxiv.org By analyzing vast amounts of reaction data, AI algorithms can identify optimal solvent compositions for maximizing reaction yield and selectivity. This approach could be particularly valuable for reactions where the cooperativity between ACN and DMSO plays a crucial role. While still a developing field, the application of AI and ML to solvent science holds immense promise for the rational design of solvent systems with tailored properties. nih.govcetjournal.it

Novel Synthetic Applications Leveraging Solvent Cooperativity

The unique solvation environment provided by ACN-DMSO mixtures can be harnessed to control and enhance chemical reactions. The "cooperativity" between the two solvents, where the mixture exhibits properties that are not a simple average of the individual components, can lead to novel synthetic outcomes.

Acetonitrile, while often considered a relatively inert solvent, can participate in a variety of organic reactions, acting as a source of cyanomethyl groups or participating in cycloaddition reactions. mdpi.com DMSO is also known to be a versatile solvent and reagent in organic synthesis. gchemglobal.com In mixtures, the interplay between the two solvents can modulate the reactivity of solutes and intermediates. For example, the rate of certain reactions has been shown to be markedly dependent on the DMSO concentration in ACN-DMSO-water mixtures. researchgate.net

Recent research has explored the use of DMSO as a superior solvent for certain copper-catalyzed reactions, leading to significantly higher yields compared to other solvents, including ACN. gchemglobal.com The ability of ACN-DMSO mixtures to fine-tune the reaction environment opens up possibilities for developing new synthetic methodologies. The specific interactions between the solvents and the reactants or catalysts can influence transition state energies and reaction pathways, leading to improved efficiency and selectivity.

Table 2: Examples of Synthetic Reactions in ACN-DMSO Media
Reaction TypeRole of ACN-DMSO MixtureReference
Nucleophilic SubstitutionModulates reaction rate and mechanism. researchgate.net
Copper-Catalyzed CyclizationsDMSO as a superior solvent for enhancing yield. gchemglobal.com
CyanomethylationAcetonitrile as a reactant and solvent. mdpi.com

Design of Next-Generation Energy Storage Systems Utilizing ACN-DMSO Media

The development of advanced energy storage systems, such as lithium-ion batteries and supercapacitors, is critically dependent on the properties of the electrolyte. ACN-DMSO mixtures are being investigated as potential electrolyte media due to their favorable combination of properties, including high dielectric constants, wide electrochemical windows, and the ability to dissolve a variety of lithium salts. upc.educonfex.come-kemsciences.comacs.org

In the context of Li-O₂ batteries, both DMSO and acetonitrile have been considered as promising electrolyte solvents. confex.comresearchgate.netdtu.dk However, their stability in the presence of the highly reactive discharge product, lithium peroxide (Li₂O₂), is a critical concern. confex.comresearchgate.netdtu.dk Studies have shown that DMSO can be decomposed by Li₂O₂, while acetonitrile appears to be more stable. researchgate.netdtu.dk This highlights the importance of understanding the chemical stability of the solvent mixture in the battery environment.

The composition of the ACN-DMSO mixture can be tuned to optimize electrolyte properties such as ionic conductivity and viscosity. e-kemsciences.com For instance, adding ACN to ionic liquid-based electrolytes can significantly enhance electrochemical stability and reduce internal resistance in supercapacitors. mdpi.com Molecular dynamics simulations have been employed to study the solvation structure of lithium ions in ACN and DMSO, revealing that Li⁺ forms stable tetrahedral coordination shells with both solvents. acs.org This fundamental understanding is crucial for designing electrolytes with improved performance and stability for next-generation energy storage devices. researchgate.netsci-hub.seunimib.it

Q & A

Q. How do acetonitrile and DMSO differ in their solvent properties relevant to experimental design?

Acetonitrile (ACN) and DMSO exhibit distinct physicochemical properties that influence their utility in experimental workflows:

  • Polarity and Dielectric Constants : DMSO has a higher dielectric constant (ε'' = 12.61) compared to acetonitrile (ε'' = 1.65), making it a stronger polar aprotic solvent capable of stabilizing charged intermediates .
  • Thermodynamic Behavior : The DMSO-ACN binary system shows competing solvent-solvent interactions (self-association vs. cross-interactions), which affect volumetric properties (e.g., viscosity, liquid-vapor equilibrium) and solvation dynamics .
  • EPR Compatibility : Bond dissociation energies (BDEs) measured via EPR differ between solvents; DMSO’s high polarity diminishes stabilizing interactions observed in gas-phase reactions .

Q. What factors determine the choice between acetonitrile and DMSO in organic synthesis?

Key considerations include:

  • Reaction Mechanism : DMSO’s high polarity facilitates SN2 reactions (e.g., nucleophilic substitutions), while acetonitrile is preferred for reactions requiring low nucleophilicity and high dielectric screening .
  • Yield Optimization : In triphase catalytic systems, DMSO at 10% v/v achieves 82% yield, whereas acetonitrile peaks at 54% under similar conditions (Table 1) .

Q. Table 1: Reaction Yields in DMSO vs. Acetonitrile

SolventConcentration (% v/v)Yield (%)
DMSO1082 ± 7
Acetonitrile554 ± 3

Advanced Research Questions

Q. How can computational methods account for solvent effects when modeling reaction mechanisms in acetonitrile or DMSO?

Density Functional Theory (DFT) with implicit solvation models (e.g., IEFPCM) is critical:

  • Solvation Free Energy : Continuum models for ACN/DMSO are used to calculate activation energies (ΔG‡), with conformational variations introducing <2.14 kcal mol⁻¹ uncertainty in carboxylation steps .
  • Electrochemical Modeling : Solvent-dependent rate-determining steps (e.g., C-O bond cleavage in CO2 reduction) show higher efficiency in acetonitrile (ΔG‡ = 27.2 kcal mol⁻¹) compared to DMSO .

Q. How do solvent-solvent interactions in acetonitrile-DMSO mixtures affect reaction kinetics?

  • Self-Association vs. Cross-Interaction : DMSO’s strong self-association (via S=O groups) competes with ACN’s dipole interactions, altering diffusion coefficients and transport properties. Empirical expressions linking molecular weight (Mw) to diffusion (D) in ACN/DMSO enable predictive modeling (e.g., D=kMwnD = k \cdot M_w^{-n}, where nn varies by solvent) .
  • Volumetric Non-Ideality : Excess molar volumes (VEV^E) in DMSO-ACN mixtures deviate from ideality, impacting reaction scalability and heat transfer .

Q. How does solvent choice impact enzymatic activity in biochemical assays?

  • Solvent Tolerance : Enzymes like HwvCPO retain 74% activity in DMSO but only 35% in acetonitrile, attributed to DMSO’s protein-stabilizing hydrogen-bonding capacity .
  • Statistical Grouping : Solvents cluster into activity tiers (AN/MeOH: 35–39%; DMF: 54%; DMSO/EtOH: 74–84%), guiding solvent selection for enzyme compatibility .

Q. How to resolve contradictions in reaction yields when using mixed solvents?

  • Concentration-Dependent Effects : In organoclay-mediated nucleophilic substitutions, DMSO shows non-linear yield trends (e.g., 20% v/v reduces yield to 73% vs. 82% at 10%), suggesting optimal ratios require empirical titration .
  • Electrochemical Contradictions : Redox potentials for 2-hydroxybenzophenones vary between solvents (ACN enhances reduction by 15% vs. DMSO), necessitating solvent-specific calibration of HOMO/LUMO levels .

Q. Methodological Recommendations

  • Diffusion Coefficient Estimation : Use linear regression models based on Mw and solvent-specific parameters (e.g., Sutherland constants) for ACN/DMSO .
  • Safety Protocols : Adhere to SDS guidelines for DMSO handling, including vapor equilibrium controls and IRC analysis for transition-state validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.